molecular formula C9H16O B13831361 3-Propan-2-ylcyclopentane-1-carbaldehyde

3-Propan-2-ylcyclopentane-1-carbaldehyde

Cat. No.: B13831361
M. Wt: 140.22 g/mol
InChI Key: BZVXJRPRPZWNKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propan-2-ylcyclopentane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with isopropyl bromide in the presence of a strong base such as sodium hydride. The resulting product is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the desired aldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation and subsequent oxidation steps, ensuring efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

3-Propan-2-ylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The isopropyl group can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine, chlorine), electrophiles

Major Products Formed

    Oxidation: 3-Propan-2-ylcyclopentane-1-carboxylic acid

    Reduction: 3-Propan-2-ylcyclopentane-1-methanol

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

3-Propan-2-ylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Propan-2-ylcyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the isopropyl group may influence the compound’s hydrophobic interactions and binding affinity with various biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-propan-2-yl-cyclopentane-1-carbaldehyde: This compound has a similar structure but with a methyl group instead of an isopropyl group.

    Cyclopentanecarboxaldehyde: Lacks the isopropyl group, making it less hydrophobic and potentially altering its reactivity and interactions.

Uniqueness

3-Propan-2-ylcyclopentane-1-carbaldehyde is unique due to the presence of both the isopropyl group and the aldehyde functional group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-propan-2-ylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-7(2)9-4-3-8(5-9)6-10/h6-9H,3-5H2,1-2H3

InChI Key

BZVXJRPRPZWNKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(C1)C=O

Origin of Product

United States

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